molecular formula C14H12O4S B8377205 4-(methylsulfonyl)-Biphenyl-2-carboxylic acid

4-(methylsulfonyl)-Biphenyl-2-carboxylic acid

Cat. No. B8377205
M. Wt: 276.31 g/mol
InChI Key: JBDFEBYMOFKEBI-UHFFFAOYSA-N
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Patent
US07442710B2

Procedure details

To a suspension of 3.0 mmol 2-amino-5-methanesulfonyl-benzoic acid in a mixture of 1.7 ml sulfuric acid and 1.7 ml water was added dropwise a solution of 3.92 mmol sodium nitrite in 1.7 ml water at such rate that the temperature did not exceed 3° C. The mixture was stirred at 0° C. for 1 hour. A solution of 3.0 mmol KI in 1.7 ml water was added dropwise at 0° C. The brown suspension was allowed to warm to rt and stirred for 30 minutes. Excess iodine was destroyed by addition of a few drops of a sodium hydrogenosulfite solution. The solid was filtered, washed with water and dried (HV, 50° C., 1 hour) to yield the title compound. MS (m/e): 325.0 (M−H, 100%)
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
3.92 mmol
Type
reactant
Reaction Step Two
Name
Quantity
1.7 mL
Type
solvent
Reaction Step Two
Quantity
1.7 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.7 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.7 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:10]=[CH:9][C:8]([S:11]([CH3:14])(=[O:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].N([O-])=O.[Na+]>S(=O)(=O)(O)O.O>[CH3:14][S:11]([C:8]1[CH:7]=[C:3]([C:4]([OH:6])=[O:5])[C:2]([C:2]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:3]=2)=[CH:10][CH:9]=1)(=[O:13])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
3 mmol
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)C
Step Two
Name
Quantity
3.92 mmol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
1.7 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1.7 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
Quantity
1.7 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
1.7 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 3° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Excess iodine was destroyed by addition of a few drops of a sodium hydrogenosulfite solution
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried (HV, 50° C., 1 hour)
Duration
1 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CS(=O)(=O)C=1C=C(C(=CC1)C1=CC=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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